

Application Note: Quantification of Stevioside Hydrate Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Stevioside (hydrate)

Cat. No.: B1164423

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Introduction

Stevioside, a major sweet-tasting diterpene glycoside extracted from the leaves of *Stevia rebaudiana* Bertoni, is widely utilized as a natural, non-caloric sweetener in the food, beverage, and pharmaceutical industries.^{[1][2]} Accurate and reliable quantification of stevioside hydrate is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accepted analytical technique for the determination of stevioside and other steviol glycosides.^{[1][2]} This application note provides a detailed protocol for the quantification of stevioside hydrate in various samples using a validated reversed-phase HPLC (RP-HPLC) method.

Principle

This method utilizes RP-HPLC to separate stevioside hydrate from other components in a sample matrix. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., water with formic acid or a phosphate buffer).^{[1][2][3][4][5]} The separated stevioside is then detected by a UV detector at a specific wavelength, commonly 210 nm, where it exhibits adequate absorbance.^{[2][4][5][6]}

[7][8][9] Quantification is performed by comparing the peak area of stevioside in the sample to a calibration curve generated from reference standards of known concentrations.[6]

Experimental Protocols

Materials and Reagents

- Stevioside hydrate reference standard (>98% purity)
- Acetonitrile (HPLC grade)[2][4][6][7][8][10]
- Methanol (HPLC grade)[1][3][11]
- Ultrapure water (18.2 MΩ·cm)
- Formic acid or Orthophosphoric acid (analytical grade)[1][2][4]
- Sodium phosphate (analytical grade, if preparing phosphate buffer)[2][5][12]
- 0.45 µm Syringe filters (PTFE or other suitable material)

Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector.[2]
- Column: A reversed-phase C18 column is commonly used. A typical specification is 250 mm x 4.6 mm with a 5 µm particle size.[3][5]
- Mobile Phase:
 - An isocratic mobile phase can be a mixture of acetonitrile and water (e.g., 80:20 v/v), sometimes with pH adjustment using acetic acid.[6]
 - Another common isocratic system consists of methanol and 0.1% orthophosphoric acid in water (e.g., 70:30 v/v).[1][13]
 - A gradient elution may be necessary for complex samples to achieve optimal separation. A typical gradient starts with a lower concentration of the organic phase (Acetonitrile) and

gradually increases.[2][4]

- Flow Rate: Typically set between 0.6 mL/min and 1.0 mL/min.[1][2][3][4]
- Injection Volume: 5.0 μ L to 20 μ L.[2][4][8]
- Column Temperature: Ambient or controlled, for instance, at 40°C or 60°C for better separation and reproducibility.[2][4][5][12]
- UV Detection Wavelength: 210 nm or 219 nm.[1][2][4][5][6][7][8][9]

Preparation of Standard Solutions

- Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of stevioside hydrate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to the volume with a suitable solvent like methanol or a mixture of acetonitrile and water (e.g., 30:70 v/v).[2][11]
- Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75 μ g/mL) by serially diluting the stock solution with the mobile phase or a diluent similar in composition to the initial mobile phase.[1][2]

Preparation of Sample Solutions

The sample preparation will vary depending on the matrix (e.g., dried leaves, food products). A general procedure for a solid extract is as follows:

- Accurately weigh an appropriate amount of the homogenized sample (e.g., 50 mg of stevia extract) into a volumetric flask (e.g., 50 mL).[2]
- Add a suitable extraction solvent (e.g., 70% ethanol or a mixture of acetonitrile/water).[2][6]
- Sonicate for approximately 15-30 minutes to ensure complete dissolution and extraction.[2][6]
- Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.

- Filter the solution through a 0.45 μm syringe filter into an HPLC vial before injection.[2]

HPLC Analysis and Quantification

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the prepared calibration standards in order of increasing concentration.
- Inject the prepared sample solutions.
- Integrate the peak area corresponding to stevioside hydrate in the chromatograms of the standards and samples.
- Construct a calibration curve by plotting the peak area versus the concentration of the stevioside standards.
- Determine the concentration of stevioside in the sample solutions from the calibration curve using the peak area obtained.

Quantitative Data Summary

The following tables summarize typical validation parameters for the HPLC quantification of stevioside from various studies.

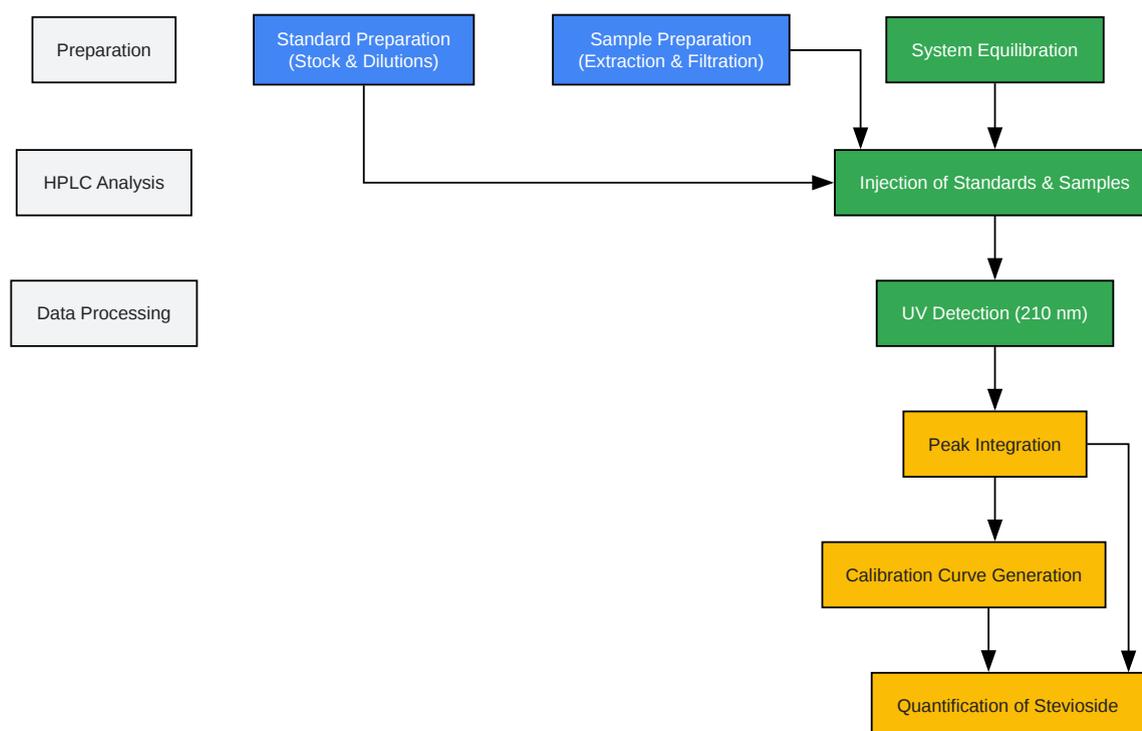
Table 1: Chromatographic Conditions and Performance

Parameter	Method 1	Method 2	Method 3
Column	NH2 (250 x 4.6 mm) [6]	C18[1]	C18 (150 mm x 4.6 mm, 2.6 μm)[2]
Mobile Phase	Acetonitrile/Water (80:20, v/v), pH 5 with Acetic Acid[6]	Methanol/0.1% Orthophosphoric Acid in Water (70:30, v/v) [1]	Gradient: Acetonitrile and 0.1% Formic Acid in Water[2]
Flow Rate	Not Specified	1.0 mL/min[1]	0.7 mL/min[2]
Detection Wavelength	210 nm[6]	219 nm[1]	210 nm[2]
Retention Time (min)	Not Specified	~3.97[1]	~5.165[11]

Table 2: Method Validation Parameters

Parameter	Value Range	Reference
Linearity Range (μg/mL)	5.0 - 75	[1]
Correlation Coefficient (r ²)	> 0.999	[1][14]
Limit of Detection (LOD) (μg/mL)	0.003 - 0.078	[14]
Limit of Quantification (LOQ) (μg/mL)	0.011 - 0.261	[14]
Recovery (%)	97 - 99	[1][13]
Precision (RSD %)	< 2.5	[1]

Experimental Workflow Diagram



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Caption: Workflow for HPLC quantification of stevioside.

Conclusion

The described RP-HPLC method provides a reliable, sensitive, and accurate approach for the quantification of stevioside hydrate. The protocol is suitable for routine quality control of raw materials, as well as for the analysis of stevioside content in finished products within the food, beverage, and pharmaceutical industries. Adherence to proper sample and standard preparation procedures is critical for achieving accurate and reproducible results. The method can be adapted and validated for specific sample matrices as required.

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